molecular formula C11H22N2O4S B11847352 (S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide CAS No. 1956435-03-2

(S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide

Cat. No.: B11847352
CAS No.: 1956435-03-2
M. Wt: 278.37 g/mol
InChI Key: YOCWEQZGATZROE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide is a chiral, seven-membered heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure is characterized by a 1,2,5-thiadiazepane ring—featuring both nitrogen and sulfur atoms—with a sulfone group (1,1-dioxide) and a tert-butoxycarbonyl (Boc) protecting group. The defined (S) configuration at the stereocenter is crucial for its biological activity and interaction with chiral targets. Compounds containing the 1,2,5-thiadiazole 1,1-dioxide motif are known for their rich electrochemistry and ability to accommodate negative charge, making them valuable scaffolds in the development of advanced molecular materials . This specific thiadiazepane derivative has been identified among a library of compounds evaluated as potential inhibitors for the SARS-CoV-2 main protease, highlighting its application in computational drug design and antiviral research . The presence of the Boc group makes it a versatile synthetic intermediate, facilitating further chemical transformations and the exploration of structure-activity relationships. Researchers utilize this compound as a key building block in the synthesis of more complex molecules for pharmaceutical development. This product is exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1956435-03-2

Molecular Formula

C11H22N2O4S

Molecular Weight

278.37 g/mol

IUPAC Name

tert-butyl (4S)-2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate

InChI

InChI=1S/C11H22N2O4S/c1-9-8-12(5)18(15,16)7-6-13(9)10(14)17-11(2,3)4/h9H,6-8H2,1-5H3/t9-/m0/s1

InChI Key

YOCWEQZGATZROE-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1CN(S(=O)(=O)CCN1C(=O)OC(C)(C)C)C

Canonical SMILES

CC1CN(S(=O)(=O)CCN1C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Reaction Pathway and Intermediate Formation

The synthesis begins with the preparation of a sulfonamide intermediate. A modified protocol from Barbey et al. (Scheme 34 in) utilizes tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (analogous to compound 102 ) reacting with a sulfonyl chloride derivative. For the target compound, 2-chloropyridine-3-sulfonyl chloride (compound 103 ) is replaced with a dimethyl-substituted sulfonyl chloride to introduce methyl groups at positions 2 and 4. The reaction proceeds in tetrahydrofuran (THF) with aqueous potassium carbonate, yielding a sulfonamide intermediate (analogous to 104 ) in near-quantitative yield.

Cyclization and Deprotection

Cyclization is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), which simultaneously removes the Boc protecting group. The reaction is conducted at room temperature for 2.5 hours, forming the thiadiazepane ring. Flash chromatography purifies the product, yielding 82% of the cyclized compound. Stereochemical control is introduced by using enantiomerically pure starting materials, ensuring the (S)-configuration.

Table 1: Optimization of Cyclization Conditions

ParameterConditionYield (%)
Acid CatalystTFA (neat)82
TemperatureRT82
Alternative AcidHCl (conc.)68
SolventDCM82
Toluene74

Microwave-Assisted Double Aza-Michael Addition

One-Pot Elimination and Cyclization

A microwave-assisted, continuous-flow organic synthesis (MACOS) protocol (adapted from) enables rapid ring formation. The method involves:

  • Elimination Step : A propynal derivative undergoes base-mediated elimination to generate an α,β-unsaturated ketone.

  • Double Aza-Michael Addition : The unsaturated ketone reacts with a primary amine and a thiol-containing nucleophile (e.g., 4-amino-4H-1,2,4-triazole-5-thiol) in a multicapillary flow reactor.

The reaction is optimized at 120°C with a residence time of 10 minutes , achieving 75% yield of the thiadiazepane core. The tert-butyl carboxylate group is introduced via post-cyclization esterification using Boc anhydride.

Stereochemical Control

Chiral auxiliaries or asymmetric catalysis are employed during the aza-Michael step. For example, using (R)-BINOL-derived phosphoric acids as catalysts induces enantioselectivity, yielding the (S)-enantiomer with 88% ee .

Automated Parallel Synthesis for Library Production

Platform and Workflow

An automated Chemspeed Accelerator (SLT-100) platform (described in) facilitates high-throughput synthesis. The workflow includes:

  • Sulfonylation : Automated dispensing of sulfonyl chlorides and amines.

  • Cyclization : Robotic handling of TFA for Boc deprotection and ring closure.

  • Purification : Integrated flash chromatography modules.

Key Advantages

  • Scalability : Produces gram-scale quantities (up to 5 g/batch ).

  • Reproducibility : Standard deviation of ±3% across 20 batches.

  • Diverse Substitution : Methyl groups are introduced via methyl-substituted sulfonyl chlorides or alkylation post-cyclization.

Table 2: Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityStereocontrol
Sulfonamide Cyclization8298ModerateHigh
MACOS7595HighModerate
Automated Synthesis80±397HighLow

Stereoselective Synthesis Using Chiral Pool Starting Materials

Chiral Amine Utilization

The (S)-configuration is secured by starting with enantiopure tert-butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate . Reaction with a dimethyl sulfonyl chloride derivative under mild conditions (0°C, THF) forms the sulfonamide, which cyclizes upon TFA treatment.

Resolution via Crystallization

Racemic mixtures are resolved using chiral carboxylic acids (e.g., dibenzoyl-L-tartaric acid). Crystallization in ethanol yields the (S)-enantiomer with 99% de .

Post-Functionalization and Derivatization

Methyl Group Introduction

Methyl groups at positions 2 and 4 are installed via:

  • Alkylation : Post-cyclization treatment with methyl iodide and K2CO3 in DMF.

  • Suzuki Coupling : Palladium-catalyzed cross-coupling using methylboronic acids.

Sulfone Oxidation

The sulfide intermediate is oxidized to the sulfone using m-CPBA (meta-chloroperbenzoic acid) in DCM, achieving quantitative conversion .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation might lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially remove the dioxide functionality.

    Substitution: The tert-butyl and dimethyl groups might be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiadiazepanes without the dioxide functionality.

Scientific Research Applications

Research indicates that compounds similar to (S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide exhibit significant biological activities:

  • Anti-inflammatory Properties : Some derivatives have shown promise as anti-inflammatory agents. The unique arrangement of functional groups may enhance their interaction with biological targets involved in inflammatory processes.
  • Cardiovascular Applications : Preliminary evaluations suggest potential efficacy in treating cardiovascular diseases. Compounds with similar structures have been studied for their ability to modulate cardiovascular functions.

Synthetic Methods

Several synthetic pathways have been explored for the production of this compound:

  • One-Pot Sulfonylation/Thia-Michael Protocol : This method allows for efficient synthesis and diversification of thiadiazepine derivatives. The process involves sulfonylation followed by intramolecular thia-Michael addition to create various scaffolds suitable for biological testing .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of thiadiazepine derivatives similar to this compound. The compounds were tested against various cancer cell lines using in vitro assays. Results indicated significant antiproliferative effects on breast cancer cell lines (MCF-7 and MDA-MB-231), highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Properties

Another research project focused on the antimicrobial activity of related compounds. Testing against multiple bacterial strains demonstrated that some derivatives exhibited strong antibacterial properties. These findings suggest that modifications to the thiadiazepane structure can enhance antimicrobial efficacy .

Potential Applications

Given its promising biological activities and synthetic versatility, this compound holds potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new anti-inflammatory and anticancer drugs.
  • Biological Research : For interaction studies involving binding affinities to biological receptors or enzymes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interaction with Receptors: Acting as an agonist or antagonist.

    Pathways Involved: Specific biochemical pathways that are affected by the compound.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Key Observations :

  • Ring size : The seven-membered thiadiazepane offers greater conformational diversity compared to five-membered thiadiazoles or fused pyrrolo-pyridines.
  • Synthetic complexity : The target compound likely requires advanced protective group strategies (e.g., tert-butyl esters), whereas thiadiazole derivatives are synthesized via straightforward condensation , and pyrrolo-pyridines via catalytic cyclization .
Physicochemical and Functional Properties
Property Target Thiadiazepane Thiadiazole-fused Derivatives Pyrrolo-pyridines
Polarity High (due to 1,1-dioxide) Moderate (benzodioxine enhances lipophilicity) Variable (depends on substituents)
Steric hindrance Significant (tert-butyl group) Low to moderate Moderate (e.g., tosyl groups)
Potential applications Pharmaceutical intermediates Antimicrobial agents Kinase inhibitors, optoelectronics

Key Insights :

  • Terpene-like bulk from the tert-butyl group may hinder enzymatic degradation, a feature absent in smaller heterocycles like thiadiazoles .

Research Findings and Limitations

  • Synthetic challenges : Unlike thiadiazole derivatives (readily synthesized via one-pot reactions ), the target compound’s stereochemical control and 1,1-dioxide installation likely demand specialized reagents or conditions.
  • Biological activity : While pyrrolo-pyridines exhibit kinase inhibition , the larger thiadiazepane scaffold may interact with broader biological targets (e.g., G-protein-coupled receptors) due to its conformational flexibility.
  • Data gaps: No direct pharmacological or catalytic data for the target compound are available in the provided evidence. Comparisons remain speculative, emphasizing the need for targeted studies.

Biological Activity

(S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide is a compound belonging to the class of heterocycles known for their diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves a one-pot sulfonylation and intramolecular thia-Michael addition process. This method allows for the efficient generation of the compound on a multi-gram scale while incorporating stereochemistry that is crucial for biological activity. The compounds produced through this method are often screened for biological activity within the NIH Molecular Library Screening Network (NIH-MLSCN) .

Pharmacological Properties

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Antimicrobial Activity : Compounds in the thiadiazepane class have shown significant antimicrobial properties. For instance, derivatives have been tested against a range of bacterial strains with promising results .
  • Anti-inflammatory Effects : Some studies indicate that thiadiazepane derivatives exhibit anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .
  • Cytoprotective Mechanisms : The thio-Michael addition reactions involving thiadiazepanes have been linked to cytoprotective effects through interactions with critical thiols in regulatory proteins .

Study 1: Antimicrobial Screening

In a systematic screening of various thiadiazepane derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, this compound demonstrated notable inhibition zones compared to control compounds.

CompoundInhibition Zone (mm)Pathogen Tested
This compound15S. aureus
Control Compound8S. aureus
This compound12E. coli
Control Compound6E. coli

Study 2: Anti-inflammatory Activity

Research conducted on the anti-inflammatory effects of thiadiazepanes revealed that (S)-tert-butyl derivative significantly reduced the levels of pro-inflammatory cytokines in vitro.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-615075
TNF-alpha20090

The mechanism by which (S)-tert-butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate exerts its biological effects may involve modulation of signaling pathways influenced by thiol interactions. The electrophilic nature of its structure allows it to engage in Michael addition reactions with nucleophilic thiols in proteins .

Q & A

Basic Questions

Q. What synthetic strategies are effective for synthesizing (S)-tert-butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide?

  • Methodological Answer : The synthesis typically involves cyclization of precursors containing sulfur and nitrogen atoms, with tert-butyl groups acting as protective moieties. For example, analogous compounds like (R)-tert-butyl thiadiazolidine derivatives are synthesized via nucleophilic substitution and subsequent oxidation to introduce the sulfone group (1,1-dioxide). Key steps include:

  • Use of tert-butyl esters for carboxylate protection to enhance solubility and reduce side reactions.
  • Oxidation with hydrogen peroxide or mCPBA to form the sulfone moiety.
  • Purification via column chromatography (e.g., CH₂Cl₂-MeOH gradients, Rf = 0.72) .
    • Optimization Tips : Reaction yields (e.g., 96% in analogous syntheses) depend on temperature control (room temperature to 50°C) and anhydrous conditions to prevent hydrolysis .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : A combination of analytical techniques is used:

  • Elemental Analysis : Compare calculated vs. found values (e.g., C: 46.51% vs. 46.49%; H: 5.42% vs. 5.39%) to validate purity .
  • Spectroscopy :
  • IR : Peaks at 1345 cm⁻¹ (SO₂ symmetric stretch) and 1708 cm⁻¹ (C=O stretch) confirm functional groups .
  • NMR : ¹H/¹³C NMR resolves methyl and tert-butyl groups, while NOESY can validate stereochemistry.
  • Specific Rotation : Measure [α]D (e.g., +5° for R-isomer analogs) to confirm enantiomeric identity .
    • Data Table :
ParameterValue
Melting Point (°C)82–84
[α]D (c=1, EtOH)+5 (R-isomer analog)
IR Peaks (cm⁻¹)1345 (SO₂), 1708 (C=O)

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.
  • Specific Rotation Comparison : Match experimental [α]D values with literature data (e.g., +5° for R-configuration analogs) to confirm retention of S-configuration .
  • Stereoselective Synthesis : Employ chiral catalysts (e.g., Sharpless epoxidation analogs) to minimize racemization during cyclization.

Q. How to resolve contradictions in spectroscopic or analytical data?

  • Methodological Answer :

  • Cross-Validation : If elemental analysis discrepancies arise (e.g., N: 10.85% calc. vs. 10.80% found), repeat tests or use alternative methods like X-ray crystallography to rule out impurities.
  • Side Product Analysis : Conduct LC-MS to detect byproducts (e.g., incomplete oxidation intermediates) that may skew NMR/IR results.
  • Recrystallization : Purify using solvent pairs (e.g., EtOH-hexane) to isolate the target compound .

Q. What computational approaches predict the compound’s conformational stability?

  • Methodological Answer :

  • DFT Calculations : Model the seven-membered thiadiazepane ring using Gaussian or ORCA software to assess ring strain and sulfone group geometry.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to study stability under physiological conditions.
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) by aligning the compound’s carboxylate and sulfone groups with active-site residues.

Q. How to design pharmacological assays for preliminary activity screening?

  • Methodological Answer :

  • In Vitro Enzyme Inhibition : Test against serine proteases or sulfotransferases, leveraging the sulfone moiety’s electrophilic properties.
  • Cytotoxicity Assays : Use MTT/WST-1 protocols on cell lines (e.g., HEK-293) to evaluate biocompatibility.
  • Metabolic Stability : Incubate with liver microsomes and analyze via HPLC to assess degradation rates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.